Arfolitixorin

Description

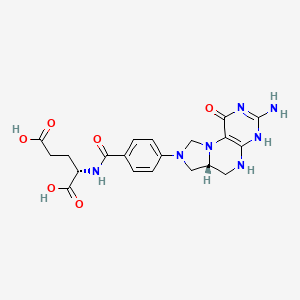

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNUQALWYRSVHF-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185584 | |

| Record name | Methylenetetrahydrofolic acid, L-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31690-11-6 | |

| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arfolitixorin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modufolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylenetetrahydrofolic acid, L-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARFOLITIXORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arfolitixorin mechanism of action in cancer cells

An In-depth Technical Guide to the Core Mechanism of Action of Arfolitixorin in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arfolitixorin, the key active metabolite of folate-based drugs like leucovorin, represents a targeted approach to enhancing fluoropyrimidine-based chemotherapy.[1] Unlike its predecessors, arfolitixorin is the biologically active [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), which allows it to bypass the need for multi-step metabolic activation.[2][3] This direct mechanism of action is hypothesized to provide a more consistent and potent stabilization of the ternary complex with thymidylate synthase (TS) and the 5-fluorouracil (B62378) (5-FU) metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[1][4] This stabilization leads to enhanced inhibition of DNA synthesis and subsequent tumor cell death.[5] This guide details the core mechanism, presents key quantitative data from clinical trials, outlines relevant experimental protocols, and visualizes the critical pathways and workflows.

The Folate Pathway and the Limitation of Traditional Folates

The cornerstone of 5-FU's efficacy is its ability to inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][6] This inhibition is significantly enhanced by the presence of a reduced folate cofactor, which forms a stable ternary complex with TS and FdUMP.[2][4]

Standard-of-care folates, such as leucovorin, are prodrugs that require a series of enzymatic conversions to become the active [6R]-MTHF.[1][2] This metabolic activation can be inefficient and variable among patients, particularly those with low expression of key folate-pathway genes, potentially leading to suboptimal potentiation of 5-FU.[3][4]

Arfolitixorin circumvents this issue. As the direct, active metabolite, it does not require enzymatic conversion, leading to potentially higher and less variable intracellular concentrations of the necessary cofactor.[1][2]

Core Mechanism: Stabilization of the TS-FdUMP Complex

The primary mechanism of action for arfolitixorin is the potentiation of 5-FU-mediated cytotoxicity.[1] Upon entering the cancer cell, arfolitixorin ([6R]-MTHF) acts as a cofactor, stabilizing the covalent bond between FdUMP and thymidylate synthase.[4][5] This creates a highly stable ternary complex that effectively sequesters the TS enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[6] The resulting depletion of dTMP inhibits DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating tumor cells.[4][5]

Quantitative Data from Clinical Investigations

The clinical development of arfolitixorin has provided key quantitative data, primarily from studies in metastatic colorectal cancer (mCRC).

The AGENT Study (Phase III)

The pivotal AGENT trial was a randomized Phase III study comparing arfolitixorin to leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab for the first-line treatment of mCRC.[7] The study did not meet its primary endpoint of superiority in Overall Response Rate (ORR).[7][8] Post-hoc analyses suggested that the dose of arfolitixorin (120 mg/m²) may have been suboptimal.[7]

Table 1: Key Efficacy Endpoints from the AGENT Study

| Endpoint | Arfolitixorin Arm (n=245) | Leucovorin Arm (n=245) | P-value (Superiority) |

|---|---|---|---|

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57[4][7] |

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38[7][8] |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78[7][8] |

Phase I/II Studies

Earlier Phase I/II studies (e.g., ISO-CC-005) showed promising signals of efficacy. In a cohort of 19 first-line mCRC patients treated with arfolitixorin (120 mg/m²) plus 5-FU and either irinotecan (B1672180) or oxaliplatin, 47% demonstrated early tumor shrinkage of greater than 20% from baseline.[9]

Table 2: Efficacy Results from Phase I/II Study (ISO-CC-005)

| Endpoint (at 8 weeks) | First-Line Treatment | Second-Line Treatment | Overall |

|---|---|---|---|

| Objective Response | 35.3% | 9.1% | 15.8%[3] |

| Stable Disease | Not specified | Not specified | 57.9%[3][10] |

| Total Patients Assessed | 17 | 40 | 57 [3] |

The Modelle-001 Trial

This study provided direct evidence of arfolitixorin's mechanism. Patients with colorectal liver metastases received either leucovorin or arfolitixorin with 5-FU preoperatively. The results showed that arfolitixorin led to significantly higher levels of the active metabolite (MeTHF) and greater TS inhibition in the tumor tissue compared to leucovorin.[6][11]

Table 3: Thymidylate Synthase (TS) Inhibition in Colorectal Liver Metastases

| Treatment Group | Mean TS Inhibition (%) | Comparison to Leucovorin |

|---|---|---|

| Leucovorin (60 mg/m²) | ~25% | Baseline |

| Arfolitixorin (30 mg/m²) | ~40% | Higher TS Inhibition[11] |

| Arfolitixorin (120 mg/m²) | ~50% | Higher TS Inhibition[11] |

(Data estimated from published graphs in the Modelle-001 Trial)

Experimental Protocols

In Vitro 5-FU Potentiation Assay (e.g., MTT/SRB Assay)

This protocol is a standard method to quantify the ability of arfolitixorin to enhance the cytotoxic effects of 5-FU in cancer cell lines.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of 5-FU when combined with arfolitixorin versus leucovorin.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HT-29, HCT-116) in 96-well microtiter plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.

-

Drug Preparation: Prepare serial dilutions of 5-FU. Prepare fixed, equimolar concentrations of arfolitixorin and leucovorin.

-

Treatment: Aspirate the culture medium and add fresh medium containing:

-

5-FU serial dilutions alone.

-

5-FU serial dilutions + fixed concentration of arfolitixorin.

-

5-FU serial dilutions + fixed concentration of leucovorin.

-

Medium only (untreated control).

-

Folate only (folate control).

-

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72-96 hours) at 37°C, 5% CO₂.

-

Viability Assessment (MTT Example):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation by viable cells.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of 5-FU concentration and use a non-linear regression model to calculate the IC50 for each treatment condition. A lower IC50 value in the presence of a folate indicates greater potentiation.

Conclusion and Future Directions

Arfolitixorin's core mechanism of action is a direct and potent enhancement of 5-FU-mediated TS inhibition, bypassing the potentially inefficient metabolic activation required by leucovorin.[1][4] While the Phase III AGENT study did not demonstrate superiority at the 120 mg/m² dose, preclinical and earlier clinical data support the drug's mechanism.[7][11] Recent analyses and ongoing research suggest that dose and administration timing are critical factors, with new clinical trials now exploring higher doses of arfolitixorin.[12] Future research will focus on dose optimization and the identification of predictive biomarkers, such as the expression of folate pathway genes (e.g., MTHFD2), to identify patient populations most likely to benefit from this targeted folate therapy.[2][7]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. isofolmedical.com [isofolmedical.com]

- 3. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial. [diva-portal.org]

- 12. isofolmedical.com [isofolmedical.com]

Arfolitixorin: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Arfolitixorin, a potent biomodulator of 5-fluorouracil (B62378) (5-FU) chemotherapy, represents a significant advancement in the landscape of colorectal cancer treatment. As the active metabolite of leucovorin, arfolitixorin ([6R]-5,10-methylenetetrahydrofolate or [6R]-MTHF) offers a distinct advantage by circumventing the need for enzymatic activation, a process that can be variable among patients.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the therapeutic mechanism of arfolitixorin, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Arfolitixorin is a folate analog with a complex chemical structure essential to its biological activity. Its systematic IUPAC name is (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of arfolitixorin is presented in the table below, providing a quantitative basis for its handling and formulation.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₂₃N₇O₆ | [1] |

| Molecular Weight | 457.44 g/mol | [1] |

| CAS Number | 31690-11-6 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following chemical identifiers are provided.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | [3] |

| SMILES | C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)N2C[C@H]3CN=C(N=C3C2=O)N | |

| InChI | InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27(9-22-16)12-8-26(17(30)11-3-1-10(2-4-11)23-13(19(32)33)5-6-14(28)29)7-12/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 |

Pharmacological Properties

The primary pharmacological role of arfolitixorin is to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens.[2][4]

Mechanism of Action

Arfolitixorin's mechanism of action is centered on its interaction with thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5][6] The key steps are as follows:

-

5-FU Conversion: In the cell, 5-FU is anabolized to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[5]

-

Ternary Complex Formation: Arfolitixorin ([6R]-MTHF) acts as a cofactor, stabilizing the binding of FdUMP to thymidylate synthase. This forms a stable ternary complex.[4][5]

-

Inhibition of DNA Synthesis: The formation of this stable complex inhibits the normal catalytic function of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[4] This leads to a depletion of thymidine (B127349) triphosphate (TTP), a necessary component of DNA, thereby inhibiting DNA synthesis and repair, ultimately leading to cell death in rapidly proliferating cancer cells.[4][5]

A significant advantage of arfolitixorin is that it is the direct, active form of folate required for this process. This bypasses the need for in vivo enzymatic conversion from precursor folates like leucovorin, a process that can be inefficient in some patients.[1][2]

Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetic profile of arfolitixorin.

| Parameter | Description | Reference(s) |

| Administration | Intravenous (IV) infusion.[2] | |

| Time to Peak (tmax) | The average tmax was 10 minutes following intravenous administration.[7][8] | |

| Dose Linearity | The area under the plasma concentration-time curve (AUC) from time 0 to 1 hour increased linearly with doses ranging from 30 to 240 mg/m².[7][8] | |

| Accumulation | No accumulation of [6R]-MTHF was observed after repeated administrations.[7][8] | |

| Metabolism | Arfolitixorin is metabolized to methyl-tetrahydrofolate (methyl-THF) and tetrahydrofolate (THF).[5] |

Experimental Protocols

Detailed experimental protocols for arfolitixorin are often proprietary or specific to the conducting research institution. However, this section outlines the general methodologies for key experiments relevant to the characterization and evaluation of arfolitixorin.

Thymidylate Synthase (TS) Inhibition Assay

This assay is fundamental to understanding the mechanism of action of arfolitixorin in potentiating 5-FU.

Principle: The inhibition of thymidylate synthase by the FdUMP-arfolitixorin complex is measured by quantifying the reduction in the conversion of dUMP to dTMP. This can be achieved through various methods, including spectrophotometric assays that monitor the oxidation of the folate cofactor or radioassays that measure the release of tritium (B154650) from a radiolabeled dUMP substrate.

Generalized Protocol (Spectrophotometric):

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (B142953) (DTT), EDTA, and the source of thymidylate synthase (purified enzyme or cell lysate).

-

Incubation with Inhibitors: The enzyme is pre-incubated with FdUMP and varying concentrations of arfolitixorin.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate dUMP.

-

Spectrophotometric Monitoring: The increase in absorbance at 340 nm, corresponding to the oxidation of the tetrahydrofolate cofactor to dihydrofolate, is monitored over time.

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance, and the inhibitory activity of the FdUMP-arfolitixorin combination is determined.

Cell Viability (IC50) Assay

This assay determines the concentration of a drug required to inhibit the growth of a cell population by 50%.

Principle: Cancer cell lines are treated with a range of concentrations of 5-FU in the presence of a fixed concentration of arfolitixorin. Cell viability is then assessed using a colorimetric assay such as the MTT assay.

Generalized Protocol (MTT Assay):

-

Cell Seeding: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with serial dilutions of 5-FU, with and without a fixed concentration of arfolitixorin. Control wells with untreated cells and vehicle controls are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

Clinical Trial Protocols

Arfolitixorin has been extensively studied in clinical trials. The following provides a high-level overview of two key studies.

AGENT Trial (NCT03750786):

-

Objective: To compare the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin (B1677828), and bevacizumab in patients with advanced colorectal cancer.[10][11][12]

-

Study Design: A randomized, multicenter, open-label, parallel-group, Phase III study.[10][11][12]

-

Patient Population: Patients with previously untreated, non-resectable metastatic adenocarcinoma of the colon or rectum.[10]

-

Treatment Arms:

Phase I/II Study (NCT02244632):

-

Objective: To characterize the tolerability and determine the recommended dose of arfolitixorin in combination with 5-FU-based chemotherapy.[5][7]

-

Study Design: An open-label, non-randomized, multicenter, dose-escalation Phase I/IIa study.[5]

-

Patient Population: Patients with metastatic colorectal cancer.[5][7]

-

Treatment: Escalating doses of arfolitixorin (30, 60, 120, or 240 mg/m²) in combination with 5-FU, with or without oxaliplatin or irinotecan (B1672180).[7][8]

-

Endpoints: Safety, tolerability, and pharmacokinetic characteristics of arfolitixorin.[5]

Visualizations

The following diagrams illustrate the key pathways and relationships discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. medlink.com [medlink.com]

- 5. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Arfolitixorin and the Thymidylate Synthase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for metastatic colorectal cancer (mCRC). Unlike its predecessor, leucovorin, arfolitixorin is the active metabolite and does not require metabolic activation, offering the potential for a more consistent and potentiation of 5-FU's cytotoxic effects. This technical guide provides an in-depth overview of arfolitixorin's mechanism of action, focusing on the thymidylate synthase (TS) inhibition pathway. It includes a summary of key clinical trial data, detailed experimental protocols for relevant assays, and visualizations of the critical pathways and workflows.

Introduction: The Role of Folates in 5-FU-Based Chemotherapy

5-Fluorouracil exerts its primary anticancer effect by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a ternary complex with TS and a reduced folate cofactor, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[1] This complex formation leads to the inhibition of TS, depletion of dTMP, and ultimately, "thymineless death" in rapidly dividing cancer cells.[2]

Leucovorin, a mixture of diastereomers, has been the standard folate used to potentiate 5-FU. However, it requires a multi-step enzymatic conversion to the active [6R]-MTHF, a process that can be inefficient in some patients due to genetic polymorphisms in folate-metabolizing enzymes.[3][4]

Arfolitixorin: A Direct-Acting Folate

Arfolitixorin is the calcium salt of [6R]-MTHF, the active folate cofactor.[5] By directly providing the active metabolite, arfolitixorin bypasses the need for metabolic activation, potentially leading to higher and more consistent intracellular concentrations of [6R]-MTHF.[1][6] This is hypothesized to result in more effective stabilization of the FdUMP-TS complex, leading to enhanced and more prolonged TS inhibition and improved clinical efficacy of 5-FU.[2][5]

Mechanism of Action: Stabilizing the Ternary Complex

The core of arfolitixorin's function lies in its ability to efficiently form and stabilize the inhibitory ternary complex. The process can be summarized as follows:

-

5-FU Administration and Conversion: 5-FU is administered to the patient and is intracellularly converted to its active metabolite, FdUMP.

-

Arfolitixorin Administration: Arfolitixorin is administered intravenously, directly supplying the active folate cofactor, [6R]-MTHF.

-

Ternary Complex Formation: FdUMP and [6R]-MTHF bind to the active site of thymidylate synthase, forming a stable covalent ternary complex.

-

TS Inhibition: The formation of this complex inhibits the normal catalytic function of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

-

Induction of Apoptosis: The resulting depletion of dTMP leads to imbalances in the nucleotide pool, inhibition of DNA synthesis and repair, and ultimately, programmed cell death (apoptosis) in cancer cells.

Quantitative Data from Clinical Trials

The clinical development of arfolitixorin has involved several studies, with the Phase III AGENT trial being the most significant in comparing its efficacy and safety against leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (mFOLFOX6 regimen) for the first-line treatment of mCRC.

Table 1: Efficacy Results from the Phase III AGENT Trial[7][8][9]

| Endpoint | Arfolitixorin Arm (n=245) | Leucovorin Arm (n=245) | p-value |

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |

| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |

The AGENT study did not demonstrate a statistically significant improvement in the primary endpoint of ORR for arfolitixorin over leucovorin at the 120 mg/m² dose.[7][8]

Table 2: Safety Profile from the Phase III AGENT Trial (Grade ≥3 Adverse Events)[7][8]

| Adverse Event | Arfolitixorin Arm (n=245) | Leucovorin Arm (n=245) |

| Any Grade ≥3 AE | 68.7% | 67.2% |

The safety profiles of the arfolitixorin and leucovorin arms were comparable.[7]

Table 3: Pharmacokinetic Parameters of Arfolitixorin (Phase I/II Study)[4][10]

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |

| 30 mg/m² | Data not specified | Data not specified | Data not specified |

| 60 mg/m² | Data not specified | Data not specified | Data not specified |

| 120 mg/m² | Data not specified | Data not specified | Data not specified |

| 240 mg/m² | Data not specified | Data not specified | Data not specified |

Pharmacokinetic data from the Phase I/II study (NCT02244632) showed that the area under the plasma concentration-time curve for [6R]-MTHF increased linearly with doses ranging from 30 to 240 mg/m². The average tmax was approximately 10 minutes, and no accumulation was observed after repeated administration.[4][9]

Experimental Protocols

Accurate assessment of thymidylate synthase inhibition and the pharmacokinetic profile of arfolitixorin is crucial for its development and clinical application. The following are detailed methodologies for key experiments.

Thymidylate Synthase (TS) Activity Assays

This is a highly sensitive method to measure TS activity by quantifying the release of tritium (B154650) from a radiolabeled substrate.

Principle: The assay measures the enzymatic conversion of [5-³H]dUMP to dTMP, which involves the release of a tritium atom from the C5 position of the uracil (B121893) ring into the aqueous solvent as ³H₂O. The radioactive ³H₂O is then separated from the unreacted [5-³H]dUMP and quantified by liquid scintillation counting.

Protocol:

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA) at a concentration of approximately 10⁷ cells/mL.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

1 mM DTT

-

100 µM 5,10-methylenetetrahydrofolate (as a source of [6R]-MTHF)

-

10 µM [5-³H]dUMP (specific activity ~1 Ci/mmol)

-

Cell lysate (adjust volume to have a protein concentration in the linear range of the assay)

-

-

For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., FdUMP) for a specified time before adding the substrates.

-

-

Incubation:

-

Initiate the reaction by adding the cell lysate to the reaction mixture.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Separation:

-

Stop the reaction by adding an equal volume of ice-cold activated charcoal suspension (e.g., 5% w/v in 0.1 M HCl).

-

Vortex and incubate on ice for 30 minutes to allow the charcoal to adsorb the unreacted [5-³H]dUMP.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Quantification:

-

Carefully transfer a known volume of the supernatant (containing the ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of TS Activity:

-

Calculate the amount of ³H₂O produced based on the specific activity of the [5-³H]dUMP and the measured radioactivity.

-

Express TS activity as pmol of dTMP formed per minute per mg of protein.

-

This method is based on the change in absorbance that occurs during the TS-catalyzed reaction.

Principle: The conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate (DHF) is accompanied by an increase in absorbance at 340 nm due to the formation of DHF.

Protocol:

-

Preparation of Purified Enzyme or Cell Lysate:

-

Prepare cell lysate as described for the tritium release assay. For more precise measurements, purified TS enzyme can be used.

-

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

50 mM Tris-HCl, pH 7.4

-

1 mM DTT

-

100 µM dUMP

-

100 µM 5,10-methylenetetrahydrofolate

-

Purified TS enzyme or cell lysate

-

-

-

Spectrophotometric Measurement:

-

Place the cuvette in a spectrophotometer with the temperature controlled at 37°C.

-

Initiate the reaction by adding the enzyme or lysate.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

-

Calculation of TS Activity:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of DHF at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) to calculate the rate of DHF formation.

-

Express TS activity as µmol of DHF formed per minute per mg of protein.

-

Pharmacokinetic Analysis of Arfolitixorin

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the quantitative analysis of arfolitixorin and its metabolites in biological matrices.

Principle: This technique separates the analytes of interest from other components in the sample using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using a mass spectrometer.

Protocol:

-

Sample Collection and Preparation:

-

Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA) at predetermined time points after arfolitixorin administration.

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

For analysis, thaw plasma samples and perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled analog of arfolitixorin).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Optimize the MS parameters (e.g., cone voltage, collision energy) for arfolitixorin and its metabolites.

-

Monitor specific precursor-to-product ion transitions for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of arfolitixorin and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

-

Conclusion and Future Directions

Arfolitixorin represents a rational approach to optimizing 5-FU-based chemotherapy by directly providing the active folate cofactor, thereby circumventing the need for metabolic activation. While the Phase III AGENT trial did not demonstrate superiority over leucovorin at the tested dose, the concept of a direct-acting folate remains compelling. Ongoing and future research will likely focus on optimizing the dosing and administration schedule of arfolitixorin to maximize its potential clinical benefit. Further investigation into biomarkers that could predict which patients are most likely to benefit from arfolitixorin over leucovorin is also warranted. The detailed methodologies provided in this guide serve as a resource for researchers and drug development professionals working to advance the understanding and application of arfolitixorin and other modulators of the thymidylate synthase inhibition pathway.

References

- 1. longdom.org [longdom.org]

- 2. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. Development of different analysis platforms with LC-MS for pharmacokinetic studies of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Early Research on Arfolitixorin Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate) is a novel folate-based biomodulator developed to enhance the efficacy of 5-fluorouracil (B62378) (5-FU), a cornerstone of many chemotherapy regimens, particularly in metastatic colorectal cancer (mCRC). Unlike leucovorin, a commonly used folate that requires enzymatic conversion to its active form, arfolitixorin is the direct, biologically active metabolite. This key difference is hypothesized to provide a more consistent and potent enhancement of 5-FU's cytotoxic effects by bypassing the need for metabolic activation, which can be variable among patients.[1][2][3] This technical guide provides an in-depth overview of the early preclinical and clinical research into the efficacy of arfolitixorin, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

Arfolitixorin's primary role is to potentiate the cytotoxic activity of 5-FU by stabilizing the inhibitory complex formed between 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS).[3][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[4]

The key steps in the mechanism of action are as follows:

-

Direct Availability: Arfolitixorin, as [6R]-5,10-methylenetetrahydrofolate, is immediately available to participate in the ternary complex without the need for prior metabolic conversion.[3]

-

Ternary Complex Formation: Arfolitixorin, FdUMP, and TS form a stable covalent ternary complex.[4]

-

Inhibition of DNA Synthesis: This stable complex inhibits the normal function of TS, leading to a depletion of dTMP and consequently thymidine (B127349) triphosphate (TTP). The lack of TTP disrupts DNA synthesis and repair, ultimately inducing tumor cell death.[4]

By providing the active folate directly, arfolitixorin is designed to overcome the limitations of leucovorin, which relies on the enzyme methylenetetrahydrofolate reductase (MTHFR) for its activation—a process that can be inefficient in a significant portion of the patient population due to genetic variations.[5][6]

Preclinical Research

Detailed quantitative data and experimental protocols from preclinical studies were not extensively available in the public domain at the time of this review. The clinical development of arfolitixorin was largely based on the well-established mechanism of action of folates in potentiating 5-FU and the pharmacological rationale of bypassing leucovorin's metabolic activation.

Clinical Research: Early Phase Trials

Phase I/II Study (ISO-CC-005 / NCT02244632)

This open-label, multicenter, phase I/II study was a cornerstone in the early clinical development of arfolitixorin. It aimed to assess the safety, tolerability, and preliminary efficacy of arfolitixorin in combination with 5-FU-based chemotherapy regimens in patients with metastatic colorectal cancer.[7][8]

-

Study Design: The study was a dose-finding and cohort expansion trial.[9] It evaluated four dose levels of arfolitixorin: 30, 60, 120, and 240 mg/m².[8]

-

Patient Population: Patients with metastatic colorectal cancer eligible for first- or second-line treatment with 5-FU-based chemotherapy.[8]

-

Treatment Regimens: Arfolitixorin was administered intravenously every 14 days in combination with:

-

5-FU alone

-

5-FU and oxaliplatin (B1677828) (± bevacizumab)

-

5-FU and irinotecan[8]

-

-

Assessments:

-

Safety and Tolerability: Monitored through adverse events (AEs) and dose-limiting toxicities (DLTs).[7]

-

Efficacy: Evaluated after four cycles (8 weeks) of treatment, primarily through Objective Response Rate (ORR) according to RECIST 1.1 criteria.[7] Other efficacy endpoints included stable disease (SD) and early tumor shrinkage (ETS), defined as a reduction of at least 20% in tumor size at week 8.[7]

-

Pharmacokinetics: Plasma concentrations of [6R]-5,10-methylenetetrahydrofolate were assessed.[8]

-

The ISO-CC-005 study provided promising early signals of arfolitixorin's activity.

| Efficacy Endpoint | Patient Group | Result |

| Objective Response Rate (ORR) | 57 evaluable patients at 8 weeks | 15.8% (9 patients with partial response)[8] |

| Stable Disease (SD) | 57 evaluable patients at 8 weeks | 57.9% (33 patients)[8] |

| Early Tumor Shrinkage (ETS) | 19 first-line patients treated with 120 mg/m² arfolitixorin + 5-FU + irinotecan (B1672180) or oxaliplatin | 47% (9 out of 19 patients)[5] |

| Best Overall Response Rate (ORR) | 31 evaluable patients in safety extension cohorts (after ≥16 weeks) | 55%[10] |

| Best ORR (ARFOX regimen) | 17 patients in safety extension cohorts | 59% |

| Best ORR (ARFIRI regimen) | Patients in safety extension cohorts | 50% |

Table 1: Summary of Efficacy Data from the ISO-CC-005 Phase I/II Study

Pharmacokinetic analysis was performed in 35 patients. The average time to maximum plasma concentration (tmax) was 10 minutes. The area under the plasma concentration-time curve (AUC) from time 0 to 1 hour increased linearly with doses from 30 to 240 mg/m². No accumulation of [6R]-MTHF was observed after repeated administrations.[8]

Pivotal Phase III Trial (AGENT / NCT03750786)

Based on the promising results from the Phase I/II study, the AGENT trial was initiated to compare the efficacy of arfolitixorin directly against leucovorin in the first-line treatment of mCRC.[11]

-

Study Design: A randomized, multicenter, open-label, parallel-group Phase III study.[11][12]

-

Patient Population: Patients with unresectable, metastatic colorectal adenocarcinoma planned for first-line therapy with a modified FOLFOX-6 regimen plus bevacizumab.[11][12]

-

Treatment Arms:

-

Assessments:

-

Primary Endpoint: Overall Response Rate (ORR) by blinded independent central review.[2][4]

-

Key Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).[2][4]

-

Translational Research: Evaluation of the expression levels of folate metabolism- and transportation-related genes in tumor biopsies to correlate with treatment outcomes.[13]

-

The AGENT study did not meet its primary endpoint of demonstrating the superiority of arfolitixorin over leucovorin.[2][4]

| Efficacy Endpoint | Arfolitixorin Arm (n=245) | Leucovorin Arm (n=245) | p-value |

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |

| Median Duration of Response (DoR) | 12.2 months | 12.9 months | 0.40 |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |

Table 2: Summary of Efficacy Data from the AGENT Phase III Study [2][4][12]

Detailed Methodologies

Thymidylate Synthase (TS) Inhibition Assay

While a specific protocol for the arfolitixorin trials was not detailed in the reviewed literature, a common method for assessing TS inhibition in clinical settings involves the following steps:

-

Tumor Biopsy: Obtaining tumor tissue before and after drug administration.[1]

-

Homogenate Preparation: The tissue is homogenized to extract cytosolic components.[1]

-

Measurement of Free TS:

-

Tritium (B154650) Release Assay: This method measures the release of tritium from [5-³H]dUMP as it is converted to dTMP by TS. The amount of radioactivity released is proportional to the enzyme activity.[1]

-

[³H]FdUMP Ligand-Binding Assay: This assay quantifies the amount of free TS available to bind to a radiolabeled FdUMP analog.[1]

-

-

Measurement of Total TS: To measure the total amount of TS (both free and bound), a pre-incubation step is performed to dissociate any bound FdUMP from the enzyme before performing the ligand-binding assay.[1]

Pharmacokinetic Analysis of [6R]-5,10-methylenetetrahydrofolate

A detailed protocol for the pharmacokinetic analysis in the arfolitixorin trials was not available. However, a general methodology for the analysis of folate derivatives in plasma typically involves:

-

Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.[6]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stabilized, often with an antioxidant like ascorbic acid, and stored frozen until analysis.[6]

-

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These are common, sensitive, and specific methods for quantifying folate derivatives.[6]

-

Stereoselective Analysis: Methods are employed to differentiate between the biologically active (6S) and inactive (6R) diastereoisomers of folates. This can involve stereospecific enzymatic reactions or chiral chromatography.[6]

-

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, tmax, and AUC.

Conclusion

Early research on arfolitixorin demonstrated a strong scientific rationale for its development, based on its ability to directly provide the active folate necessary for potentiating 5-FU's anticancer activity. The Phase I/II ISO-CC-005 study showed promising signs of efficacy, supporting further investigation. However, the pivotal Phase III AGENT trial did not demonstrate the superiority of arfolitixorin over leucovorin in combination with FOLFOX and bevacizumab for the first-line treatment of metastatic colorectal cancer. While the primary endpoint was not met, the data from these early studies provide valuable insights for the oncology research community and may inform the design of future studies investigating novel folate-based therapies and patient stratification strategies based on folate metabolism gene expression. Further research may be warranted to explore different dosing schedules, combinations with other chemotherapeutic agents, or specific patient populations that may derive a benefit from arfolitixorin.

References

- 1. Methods for thymidylate synthase pharmacodynamics: serial biopsy, free and total TS, FdUMP and dUMP, and H4PteGlu and CH2-H4PteGlu assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase I/II study of arfolitixorin and 5-fluorouracil in combination with oxaliplatin (plus or minus bevacizumab) or irinotecan in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. 55 % Overall Response Rate on the safety extension cohorts of the ISO-CC-005 Phase I/IIa study [prnewswire.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Randomized Phase III Study of Arfolitixorin versus Leucovorin with 5-Fluorouracil, Oxaliplatin, and Bevacizumab for First-Line Treatment of Metastatic Colorectal Cancer: The AGENT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

Arfolitixorin as a Biomodulator for 5-Fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of arfolitixorin and its role as a biomodulator for the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Arfolitixorin, the immediate active form of folate, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is designed to enhance the cytotoxic effects of 5-FU by stabilizing the inhibitory complex with thymidylate synthase, a critical enzyme in DNA synthesis. This document details the mechanism of action, summarizes key clinical trial data, and provides comprehensive experimental protocols for the assays and procedures relevant to the study of arfolitixorin and 5-FU.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1] Its efficacy is dependent on the intracellular availability of reduced folates, which act as cofactors to stabilize the binding of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to thymidylate synthase (TS).[1] Leucovorin, a commonly used folate, requires multi-step enzymatic conversion to its active form, [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF).[2] This conversion can be inefficient in some patients, leading to suboptimal 5-FU activity.[2]

Arfolitixorin is the hemisulfate salt of [6R]-MTHF and, as such, is the immediately active folate cofactor.[3] By bypassing the need for metabolic activation, arfolitixorin is hypothesized to provide a more consistent and potent enhancement of 5-FU's anti-tumor activity.[4] This guide explores the scientific basis for this hypothesis, presents the available clinical evidence, and offers detailed methodologies for researchers in this field.

Mechanism of Action

The synergistic anti-cancer effect of arfolitixorin and 5-FU is centered on the inhibition of thymidylate synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] The active metabolite of 5-FU, FdUMP, competes with dUMP for the substrate-binding site on TS.[5] The binding of FdUMP to TS is significantly stabilized by the presence of [6R]-MTHF, which forms a stable ternary complex with the enzyme and the inhibitor.[5] This stable complex effectively sequesters TS, leading to a depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death.[3]

Arfolitixorin, being the active [6R]-MTHF, directly participates in the formation of this ternary complex without the need for prior metabolic conversion, which is required by other folates like leucovorin.[3]

Clinical Trial Data

The clinical development of arfolitixorin in combination with 5-FU-based chemotherapy has been evaluated in several studies. The most significant are the Phase I/II study (NCT02244632) and the Phase III AGENT trial (NCT03750786).

Phase I/II Study (NCT02244632)

This open-label, multicenter study assessed the tolerability and efficacy of escalating doses of arfolitixorin (30, 60, 120, and 240 mg/m²) with 5-FU alone or in combination with oxaliplatin (B1677828) or irinotecan (B1672180) in patients with metastatic colorectal cancer (mCRC).[6]

Table 1: Efficacy and Safety from Phase I/II Study (NCT02244632)

| Parameter | Value | Reference |

| Efficacy (at 8 weeks, n=57) | ||

| Objective Response Rate (ORR) | 15.8% (9 patients with partial response) | [6] |

| Stable Disease | 57.9% (33 patients) | [6] |

| Safety (n=105) | ||

| Total Adverse Events (AEs) | 583 in 86 patients (81.9%) | [6] |

| AEs potentially related to arfolitixorin and 5-FU | 256 (43.9%) | [6] |

| Dose adjustments required | 16 patients (15.2%) | [6] |

| Pharmacokinetics (n=35) | ||

| Average tmax | 10 min | [6] |

| AUC (0-1h) | Increased linearly between 30 and 240 mg/m² | [6] |

| Accumulation of [6R]-MTHF | None observed with repeated administration | [6] |

AGENT Phase III Study (NCT03750786)

The AGENT trial was a randomized, multicenter study comparing arfolitixorin with leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab (modified FOLFOX-6 regimen) for the first-line treatment of mCRC.[7]

Table 2: Key Data from the AGENT Phase III Study (NCT03750786)

| Parameter | Arfolitixorin Arm (n=245) | Leucovorin Arm (n=245) | P-value | Reference |

| Dosage | 120 mg/m² (two 60 mg/m² IV bolus doses) | 400 mg/m² (single IV infusion) | - | |

| Primary Endpoint | ||||

| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 (superiority) | |

| Secondary Endpoints | ||||

| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 | |

| Median Duration of Response | 12.2 months | 12.9 months | 0.40 | |

| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 | |

| Safety | ||||

| Grade ≥3 Adverse Events | 68.7% | 67.2% | - |

The study concluded that arfolitixorin at the 120 mg/m² dose did not demonstrate superiority over leucovorin for the primary endpoint of ORR. The authors suggest that the dose of arfolitixorin may have been suboptimal.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of arfolitixorin and 5-FU. These protocols are based on established methods in the field.

Quantification of [6R]-5,10-MTHF in Plasma and Tumor Tissue by LC-MS/MS

This protocol is adapted from methodologies for quantifying various folate forms in biological matrices.[8][9]

Objective: To determine the concentration of arfolitixorin ([6R]-5,10-MTHF) in plasma and tumor tissue samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Solid-phase extraction (SPE) cartridges

-

Internal standard (e.g., ¹³C₅-labeled [6R]-5,10-MTHF)

-

Extraction buffer (containing antioxidants like ascorbic acid)

-

Methanol (B129727), acetonitrile, and formic acid (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Plasma: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard and 800 µL of extraction buffer. Vortex and centrifuge to precipitate proteins.

-

Tissue: Homogenize frozen tumor tissue in extraction buffer on ice. Add the internal standard, vortex, and centrifuge to clear the lysate.

-

-

Solid-Phase Extraction (for cleanup):

-

Condition the SPE cartridge with methanol and then equilibrate with buffer.

-

Load the supernatant from the sample preparation step.

-

Wash the cartridge to remove interfering substances.

-

Elute the folates with an appropriate solvent mixture.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into the LC-MS/MS system.

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of water with formic acid and acetonitrile/methanol with formic acid.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for [6R]-5,10-MTHF and the internal standard.

-

-

Data Analysis:

-

Quantify the concentration of [6R]-5,10-MTHF by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Thymidylate Synthase (TS) Inhibition Assay

This protocol is based on methods for determining TS activity in tumor biopsies.[10]

Objective: To measure the level of TS inhibition in tumor tissue following treatment with 5-FU and a folate.

Materials:

-

Tumor biopsy specimen

-

Homogenization buffer

-

[³H]-FdUMP (radiolabeled inhibitor)

-

[³H]-dUMP (radiolabeled substrate)

-

Scintillation counter and vials

Procedure:

-

Tissue Homogenization:

-

Homogenize the tumor biopsy in a cold buffer to prepare a cytosolic extract.

-

Centrifuge to remove cellular debris.

-

-

Measurement of Free TS (Residual Activity):

-

Incubate a portion of the cytosolic extract with [³H]-dUMP.

-

Measure the conversion of [³H]-dUMP to [³H]-dTMP using a scintillation counter. This represents the activity of TS that is not inhibited by FdUMP in vivo.

-

-

Measurement of Total TS:

-

To another portion of the extract, add a high concentration of non-radiolabeled FdUMP to displace any in vivo bound FdUMP.

-

Then, add [³H]-FdUMP to bind to all available TS sites.

-

Measure the total amount of bound [³H]-FdUMP by scintillation counting. This represents the total amount of TS enzyme.

-

-

Calculation of TS Inhibition:

-

TS Inhibition (%) = [1 - (Free TS / Total TS)] x 100

-

References

- 1. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]

- 3. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Targeting Thymidylate Synthase and tRNA-Derived Non-Coding RNAs Improves Therapeutic Sensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of Treatment With Folate Forms in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CTEP Trial Development and Conduct - NCI [dctd.cancer.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evidence for Arfolitixorin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arfolitixorin, the hemisulfate salt of [6R]-5,10-methylenetetrahydrofolate ([6R]-MTHF), is a novel folate-based therapeutic agent designed to enhance the efficacy of fluoropyrimidine-based chemotherapy, most notably 5-fluorouracil (B62378) (5-FU). Unlike leucovorin, which is a prodrug requiring multi-step enzymatic conversion to its active form, arfolitixorin is the active metabolite itself. This key difference suggests that arfolitixorin may offer a more direct and potent modulation of the cytotoxic effects of 5-FU, potentially overcoming limitations associated with variable folate metabolism in patients. This technical guide provides an in-depth overview of the in vitro evidence supporting the activity of arfolitixorin, focusing on its mechanism of action, comparative efficacy with leucovorin in potentiating 5-FU cytotoxicity, and the experimental methodologies used to generate this evidence.

Mechanism of Action: Potentiation of 5-Fluorouracil

The primary mechanism by which arfolitixorin exerts its therapeutic effect is through the stabilization of the ternary complex formed between the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), and the enzyme thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.

By binding to TS, FdUMP inhibits its function, leading to a depletion of dTMP and subsequent cell death in rapidly proliferating cancer cells. The stability of this inhibitory complex is significantly enhanced by the presence of a reduced folate cofactor, [6R]-5,10-methylenetetrahydrofolate. Arfolitixorin directly provides this active cofactor, bypassing the need for metabolic activation that leucovorin requires. This direct mechanism of action is hypothesized to lead to a more efficient and sustained inhibition of TS, thereby potentiating the cytotoxic effects of 5-FU.

Quantitative Data: In Vitro Cytotoxicity

Recent in vitro studies have provided quantitative data on the cytotoxic effects of arfolitixorin in combination with 5-FU, particularly in comparison to leucovorin. A study utilizing patient-derived colorectal cancer tumoroids (PDTs) demonstrated the potent, concentration-dependent cytotoxic effects of arfolitixorin.[1]

| Parameter | 5-FU | Oxaliplatin | Arfolitixorin (Single Agent) |

| Median IC50 | 4.5 µM | 1.0 µM | 39 µM |

| IC50 Range | 1.8 - 10 µM | 0.15 - 3.0 µM | 30 - 61 µM |

| Table 1: In vitro cytotoxicity of 5-FU, Oxaliplatin, and Arfolitixorin as a single agent in patient-derived colorectal cancer tumoroids (PDTs). Data extracted from a 2025 conference abstract.[1] |

The study also noted that arfolitixorin exhibited synergistic or additive effects when combined with 5-FU and oxaliplatin, and that it increased the activity of the 5-FU/oxaliplatin combination in PDTs to a greater extent than leucovorin.[1] For 5-FU and oxaliplatin, the mode of action was primarily cytostatic at the tested concentrations (≤10 µM and ≤1 µM, respectively), whereas arfolitixorin was strongly cytotoxic at concentrations above 30 µM.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate in vitro evaluation of arfolitixorin's activity. The following sections describe representative methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay

This assay is fundamental for determining the cytotoxic effects of arfolitixorin, both as a single agent and in combination with other chemotherapeutics like 5-FU. A common method is the WST-8 or MTT assay.

Detailed Methodology:

-

Cell/Tumoroid Seeding: Cancer cell lines or patient-derived tumoroids are seeded at a specific density (e.g., 1,000 cells per well) into 96-well microplates and are allowed to attach and resume growth during a 24-hour pre-culture period.

-

Drug Exposure: Following pre-culture, the medium is replaced with fresh medium containing various concentrations of the test compounds (arfolitixorin, leucovorin, 5-FU) alone or in combination. A range of concentrations is used to determine the dose-response relationship.

-

Incubation: The plates are incubated for a duration that allows for multiple cell doublings and for the cytotoxic effects to manifest, typically 72 to 120 hours.

-

Viability Assessment: A viability reagent such as WST-8 (4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-l,3-benzene disulfonate sodium salt) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. These reagents are metabolically reduced by viable cells to a colored formazan (B1609692) product.

-

Data Acquisition: After a short incubation with the reagent (1-4 hours), the absorbance of the wells is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. These data are then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound or combination.

Thymidylate Synthase (TS) Inhibition Assay

This assay directly measures the enzymatic activity of TS and its inhibition by the ternary complex. A common method is the tritium (B154650) release assay.

Detailed Methodology:

-

Lysate Preparation: Cell or tissue lysates containing active TS are prepared by homogenization in a suitable buffer.

-

Reaction Setup: The reaction mixture is prepared containing the cell lysate, the folate cofactor (arfolitixorin or leucovorin), FdUMP (the active metabolite of 5-FU), and the radiolabeled substrate [5-³H]deoxyuridine monophosphate ([5-³H]dUMP).

-

Enzymatic Reaction: The reaction is initiated and incubated at 37°C. During the reaction, TS catalyzes the conversion of [5-³H]dUMP to dTMP, releasing the tritium atom at the C-5 position as tritiated water ([³H]H₂O).

-

Reaction Termination and Separation: The reaction is stopped, and the unreacted [5-³H]dUMP is separated from the product, [³H]H₂O, typically by absorption onto activated charcoal.

-

Quantification: The amount of [³H]H₂O is quantified using liquid scintillation counting.

-

Analysis: The radioactivity measured is directly proportional to the TS activity. The percentage of TS inhibition is calculated by comparing the activity in the presence of the inhibitors to the activity in their absence.

Cellular Uptake Assay

This assay is used to determine the rate and mechanism of arfolitixorin transport into cancer cells, often mediated by transporters such as the Reduced Folate Carrier (RFC).

Detailed Methodology:

-

Cell Culture: Cells are cultured to confluence in appropriate multi-well plates.

-

Pre-incubation: The cell monolayers are washed and pre-incubated in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.

-

Initiation of Uptake: The transport is initiated by adding the transport buffer containing a radiolabeled form of the folate (e.g., [³H]-methotrexate as a surrogate for reduced folates) with or without unlabeled arfolitixorin or other inhibitors.

-

Incubation: The cells are incubated for a defined period to allow for uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Km and Vmax. Competition assays with other folates or inhibitors can elucidate the specific transporters involved.

Conclusion

The in vitro evidence for arfolitixorin's activity demonstrates its potential as a direct and potent modulator of 5-FU chemotherapy. Its ability to bypass the metabolic activation steps required by leucovorin provides a strong rationale for its improved and more consistent clinical efficacy. The quantitative data from cytotoxicity assays in patient-derived tumoroids, combined with the mechanistic understanding from TS inhibition and cellular uptake studies, form a solid foundation for the ongoing clinical development of arfolitixorin. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of arfolitixorin's therapeutic potential in various cancer models.

References

Arfolitixorin: A Technical Guide to its Impact on DNA Synthesis and Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arfolitixorin ([6R]-5,10-methylenetetrahydrofolate), the active metabolite of leucovorin, is a folate-based biomodulator developed to enhance the efficacy of fluoropyrimidine-based chemotherapy, primarily 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth analysis of arfolitixorin's core mechanism of action on DNA synthesis and explores its potential implications for DNA repair processes. By circumventing the need for metabolic activation, arfolitixorin offers a more direct and potentially more consistent potentiation of chemotherapy. This document details the biochemical pathways, summarizes key clinical and preclinical findings, and provides comprehensive experimental protocols for investigating its molecular effects.

Core Mechanism of Action: Potentiation of Thymidylate Synthase Inhibition

Arfolitixorin's primary effect on DNA synthesis is mediated through its critical role in stabilizing the inhibitory complex between 5-fluorodeoxyuridine monophosphate (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[1][2] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2]

The inhibition of TS by FdUMP leads to a depletion of the dTMP pool, which in turn causes an imbalance in the deoxynucleotide triphosphate (dNTP) pool, specifically an increase in the dUTP/dTTP ratio.[3][4] This imbalance has two major downstream consequences:

-

Inhibition of DNA Synthesis: The scarcity of dTTP directly impedes the process of DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

-

Induction of DNA Damage: The increased levels of dUTP can lead to its misincorporation into DNA in place of dTTP.[4][5] The subsequent attempt by DNA repair mechanisms, primarily base excision repair (BER), to remove the uracil (B121893) bases can lead to the formation of single-strand and double-strand breaks, further contributing to cytotoxicity.

The Arfolitixorin Advantage: Bypassing Metabolic Activation

Unlike its prodrug predecessor, leucovorin, arfolitixorin is administered in its biologically active form, [6R]-5,10-methylenetetrahydrofolate.[1][2] Leucovorin requires a multi-step enzymatic conversion to become active, a process that can be influenced by genetic variations in folate-metabolizing enzymes.[6] This can lead to inconsistent levels of the active cofactor and variable patient responses. Arfolitixorin's direct administration is hypothesized to provide more consistent and higher intracellular concentrations of the active folate, leading to a more robust and predictable enhancement of 5-FU's anti-tumor activity.[7]

Quantitative Data Presentation

The following tables summarize key quantitative data from clinical and preclinical studies investigating the effects of arfolitixorin.

Table 1: Clinical Efficacy of Arfolitixorin-Based Regimens

| Study | Regimen | Cancer Type | Primary Endpoint | Arfolitixorin Arm | Leucovorin Arm | P-value |

| AGENT (Phase III)[1][2] | Arfolitixorin/Leucovorin + 5-FU, Oxaliplatin (B1677828), Bevacizumab | Metastatic Colorectal Cancer | Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 |

| AGENT (Phase III)[1][2] | Arfolitixorin/Leucovorin + 5-FU, Oxaliplatin, Bevacizumab | Metastatic Colorectal Cancer | Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 |

| AGENT (Phase III)[1][2] | Arfolitixorin/Leucovorin + 5-FU, Oxaliplatin, Bevacizumab | Metastatic Colorectal Cancer | Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 |

| ISO-CC-005 (Phase I/IIa)[8] | Arfolitixorin + 5-FU with Irinotecan (B1672180) or Oxaliplatin | Metastatic Colorectal Cancer | Early Tumor Shrinkage (>20%) | 47% (9/19 patients) | N/A | N/A |

Note: The AGENT trial did not demonstrate a statistically significant superiority of arfolitixorin over leucovorin at the doses tested, with some analyses suggesting the arfolitixorin dose may have been suboptimal.[2][9]

Table 2: Preclinical Cytotoxicity of Arfolitixorin

| Study | Model System | Treatment | Endpoint | Key Finding |

| Ooft et al. (as cited in Isofol Medical, 2024)[6] | Colorectal Cancer Patient-Derived Tumoroids (PDTs) | Arfolitixorin + 5-FU | Cytotoxicity (IC50) | Arfolitixorin showed potent, concentration-dependent cytotoxic effects that were synergistic and additive with 5-FU.[10] |

| Carlsson et al. (as cited in Isofol Medical, 2024)[6] | Human Cancer Cell Lines | Arfolitixorin + 5-FU | Cytotoxicity | A physiologically relevant dose range of <2.4 μM 5-FU demonstrated strong in vitro activity, which was potentiated by arfolitixorin. |

Signaling Pathways and Experimental Workflows

Diagram 1: Arfolitixorin's Mechanism of Action in DNA Synthesis Inhibition

Caption: Arfolitixorin enhances 5-FU-mediated inhibition of thymidylate synthase.

Diagram 2: Metabolic Advantage of Arfolitixorin over Leucovorin

Caption: Arfolitixorin bypasses the metabolic activation required by leucovorin.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of arfolitixorin on DNA synthesis and repair.

Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

-

Principle: The TS-catalyzed reaction involves the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP, resulting in the formation of dTMP and dihydrofolate (DHF). The oxidation of the folate cofactor can be measured by an increase in absorbance at 340 nm.[11]

-

Materials:

-

Purified TS enzyme or cell lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM DTT)

-

dUMP solution (10 mM)

-

5,10-methylenetetrahydrofolate (arfolitixorin) solution (1 mM)

-

FdUMP solution (as a positive control for inhibition)

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and the TS enzyme source.

-

Add varying concentrations of arfolitixorin and/or FdUMP to the respective experimental wells.

-

Initiate the reaction by adding 5,10-methylenetetrahydrofolate.

-

Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of reaction from the linear portion of the absorbance curve. The IC50 value for inhibition can be determined by plotting the reaction rate against the inhibitor concentration.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[9]

-

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[12]

-

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-